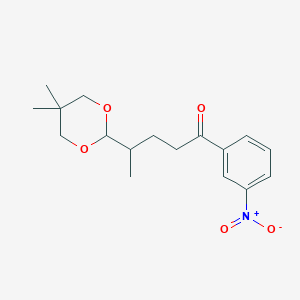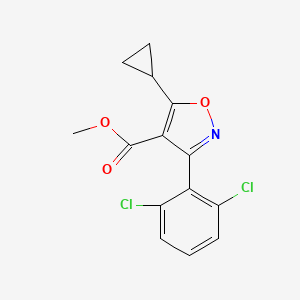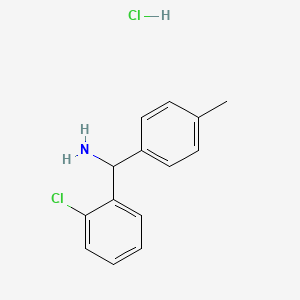
(2-Chlorophenyl)(4-methylphenyl)methanamine hydrochloride
Overview
Description
“(2-Chlorophenyl)(4-methylphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1208400-73-0 . It has a molecular weight of 268.19 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(2-Chlorophenyl)(4-methylphenyl)methanamine hydrochloride” is provided, but the specific molecular structure is not detailed in the search results .Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(4-methylphenyl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 268.19 .Scientific Research Applications
Isomorphism in Imidazole-4-imines
The crystal structures of two imidazole-4-imines containing the 4-chlorophenyl and 4-methylphenyl groups have been studied, showing isomorphism with an isostructurality index of 99.4%. The crystal packing is primarily determined by weak specific intermolecular interactions, including C–H···N hydrogen bonds, C–H···X hydrogen bonds, and π–π interactions. This study underscores the importance of weak interactions in the crystal structures of similar compounds (Skrzypiec et al., 2012).
Synthesis of Imidazole and Triazole Derivatives
A compound featuring the 4-methylphenyl group was synthesized using a polyphosphoric acid condensation route, yielding high results and characterized spectroscopically (Shimoga et al., 2018). Another study reported the synthesis of a triazole derivative, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, with molecular conformation and packing stabilized by intermolecular O1–H1···N3′ interactions (Dong & Huo, 2009).
Mechanistic Studies in Organic Synthesis
The reaction mechanisms between diphenylamine and diethyl 2-phenylmalonate were explored, demonstrating a series of reactions leading to 4-hydroxy-1,3-diphenylquinolin-2(1H)-one and other products. Methanamine plays a significant role in these reactions, offering insights into such interactions and related ones (Zhou & Li, 2019).
Crystal Structure Analyses
The molecular structure of a compound featuring 2-chlorophenyl and 4-methylphenyl groups was determined using X-ray diffractometry, highlighting the presence of two intramolecular hydrogen bonds (Krivenko, Sorokin, & Suponitskii, 2006). Another study focused on the crystal structure and Hirshfeld surface analysis of 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-Pyrazole, providing detailed insights into the molecular interactions and packing in the crystal structure (Aydın et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(2-chlorophenyl)-(4-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15;/h2-9,14H,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHLIXXJTSLWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-methylphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



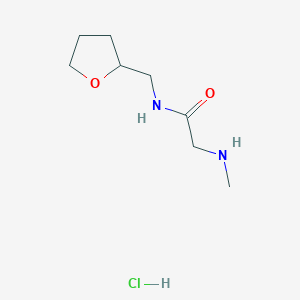
![2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride](/img/structure/B1452397.png)
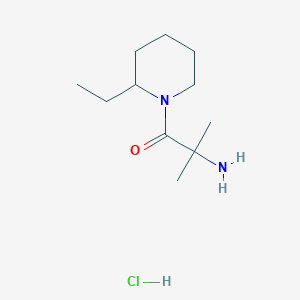
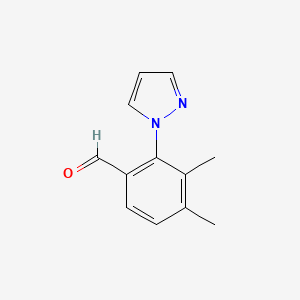
![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)

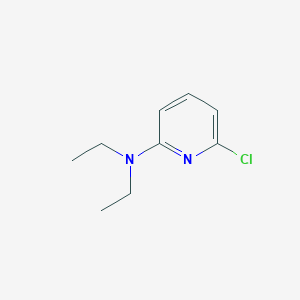
![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)
![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)


